molecular formula C11H20O2 B092149 2-Heptynal diethyl acetal CAS No. 18232-30-9

2-Heptynal diethyl acetal

Cat. No.: B092149
CAS No.: 18232-30-9
M. Wt: 184.27 g/mol
InChI Key: NKXTVBJJMIROGV-UHFFFAOYSA-N
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Description

2-Heptynal diethyl acetal is a chemical compound that belongs to the class of aldehydes and ketones. It is commonly used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Heptynal diethyl acetal can be synthesized through the acetalization of 2-heptynal with diethyl alcohol in the presence of an acid catalyst. The reaction typically involves the use of p-toluenesulfonic acid as a catalyst . The process is carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale acetalization reactions. The use of commercial catalysts with low cost and low loadings, such as 0.1 mol % acid, is common. The reaction is carried out at a wide range of temperatures, from -60°C to 50°C, and involves simple work-up procedures .

Chemical Reactions Analysis

Types of Reactions

2-Heptynal diethyl acetal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The acetal group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Acid catalysts like hydrochloric acid (HCl) and sulfuric acid (H2SO4) are commonly used.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted acetals depending on the reagents used

Scientific Research Applications

2-Heptynal diethyl acetal has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for aldehydes and ketones.

    Biology: Employed in the study of biochemical pathways and enzyme reactions.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of fine chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Heptynal diethyl acetal involves the formation of hemiacetals and acetals through nucleophilic addition of alcohols to the carbonyl group. The process is catalyzed by acids, which protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. This increases the reactivity of the compound, allowing for the formation of hemiacetals and acetals .

Comparison with Similar Compounds

Similar Compounds

    2-Heptynal: The parent aldehyde of 2-Heptynal diethyl acetal.

    2-Heptyn-1-ol: The corresponding alcohol formed by reduction of this compound.

    2-Heptyn-1-al-dimethyl acetal: A similar acetal with methyl groups instead of ethyl groups.

Uniqueness

This compound is unique due to its specific acetal structure,

Properties

IUPAC Name

1,1-diethoxyhept-2-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-4-7-8-9-10-11(12-5-2)13-6-3/h11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXTVBJJMIROGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CC(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40171283
Record name 2-Heptyn-1-al-diethyl acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18232-30-9
Record name 2-Heptyn-1-al-diethyl acetal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018232309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Heptyn-1-al-diethyl acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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